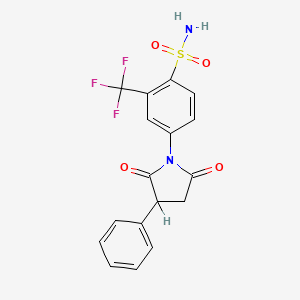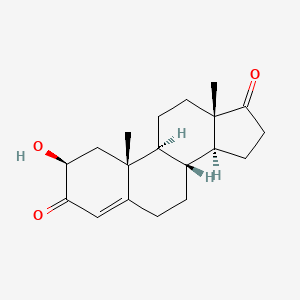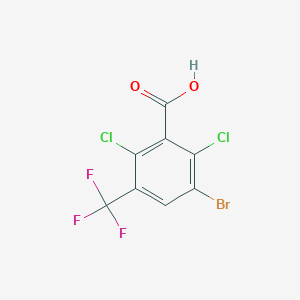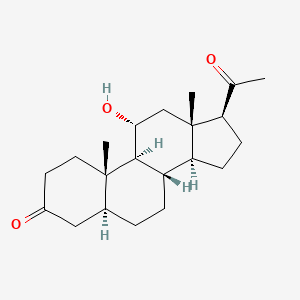![molecular formula C8H5F4IO B13422223 [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol](/img/structure/B13422223.png)
[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol: is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the halogenation of a fluorinated aromatic precursor, followed by the introduction of the trifluoromethyl group and subsequent reduction to form the methanol derivative. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The fluorine and iodine atoms can undergo nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) or silver fluoride (AgF).
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the effects of fluorinated and iodinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine and iodine can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications requiring high chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol involves its interaction with molecular targets such as enzymes, receptors, and proteins. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
- [4-Fluoro-2-(trifluoromethyl)phenyl]methanol
- [4-Iodo-2-(trifluoromethyl)phenyl]methanol
- [4-Fluoro-2-iodo-6-(trifluoromethyl)phenol
Uniqueness: Compared to similar compounds, [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol stands out due to the combination of fluorine, iodine, and trifluoromethyl groups. This unique arrangement of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H5F4IO |
|---|---|
Molekulargewicht |
320.02 g/mol |
IUPAC-Name |
[4-fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5F4IO/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-2,14H,3H2 |
InChI-Schlüssel |
LNFKWFBFESACTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)CO)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



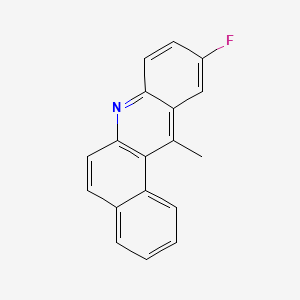
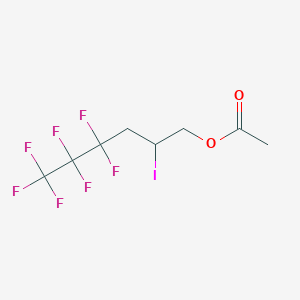
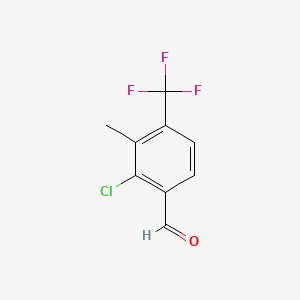
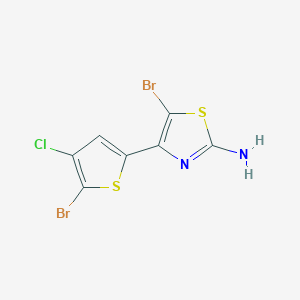
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B13422173.png)
